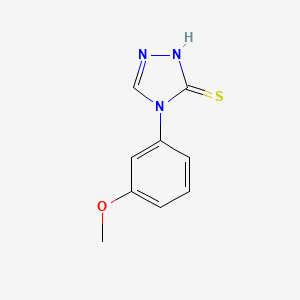

4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 4 and a thiol (-SH) group at position 3. The methoxy group (-OCH₃) at the meta position of the phenyl ring contributes to the compound’s electronic and steric properties, influencing its reactivity and interactions in biological or material applications.

The compound’s structural versatility allows for modifications at positions 4 and 5 of the triazole ring, enabling diverse applications in medicinal chemistry (e.g., antimicrobial, antiviral agents) and materials science (e.g., corrosion inhibition) .

Propriétés

IUPAC Name |

4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-8-4-2-3-7(5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCDYSNOKGTAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407535 | |

| Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832776 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36017-21-7 | |

| Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound.

Reaction Steps:

Formation of Dithiocarbazate:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Disulfides.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer (MDA-MB-231) | 5.0 | |

| Melanoma (IGR39) | 3.5 | |

| Pancreatic Cancer (Panc-1) | 7.0 |

The mechanism of action involves the inhibition of specific enzymes crucial for cancer cell proliferation. The presence of the thiol group allows for covalent bonding with cysteine residues in proteins, leading to enzyme inhibition.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Fungicidal Activity

This compound has been investigated for its fungicidal properties. Studies have shown that it can effectively inhibit the growth of various fungal pathogens affecting crops:

The compound's ability to disrupt fungal cell membranes contributes to its efficacy as a fungicide.

Corrosion Inhibition

The compound is also being explored as a corrosion inhibitor in metal protection applications. Its thiol group interacts with metal surfaces to form protective layers, thereby reducing corrosion rates:

This application is particularly relevant in industries where metal durability is critical.

Mécanisme D'action

The mechanism of action of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function. These interactions can result in various biological effects, including inhibition of microbial growth and modulation of inflammatory pathways.

Comparaison Avec Des Composés Similaires

4-Methoxyphenyl vs. 3-Methoxyphenyl Derivatives

- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol ():

The para-methoxy group enhances electron-donating effects, stabilizing the triazole ring and improving interactions in S-alkylation reactions. This derivative showed efficient conversion to secondary alcohols via sodium borohydride reduction, highlighting its utility in synthetic chemistry . - However, this configuration may enhance binding specificity in biological targets .

Table 1: Substituent Effects on Reactivity

Schiff Base Derivatives

Schiff base formation at the amino group of 4-amino-triazole-3-thiols is a common modification. For example:

- 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol (): Yields of 73–81% were achieved, with enhanced biological activity due to the pyrazole and methoxybenzylidene groups. These ligands demonstrated strong coordination with metal ions, suggesting applications in catalysis or bioimaging .

- 4-((3-Fluorobenzylidene)amino)-5-(3-methoxyphenyl) derivative (): The fluorine atom increases electronegativity, improving corrosion inhibition and photostability in polymer films .

Functional Group Modifications

Methylthio vs. Thiol Groups

- 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) ():

The methylthio (-SCH₃) group enhances hydrophobicity, improving adsorption on metal surfaces. TRD exhibited 85% corrosion inhibition efficiency for zinc in HCl, outperforming analogs with acetohydrazide groups (HYD) due to higher electron density at the thiol site .

Table 3: Functional Group Impact on Corrosion Inhibition

| Compound | Functional Group | Inhibition Efficiency | Key Property | Reference |

|---|---|---|---|---|

| TRD | -SCH₃ | 85% (0.1 M HCl) | Hydrophobicity | |

| Target compound | -SH | Not reported | Chelation potential | N/A |

Antimicrobial and Antiviral Derivatives

- 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives (): Fused triazolo-thiadiazoles showed significant antimicrobial activity against S. aureus and E. coli (MIC: 12.5–25 µg/mL), attributed to the chloro-substituted phenyl group enhancing membrane penetration .

- Further in vivo studies are needed .

Activité Biologique

The compound 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their ability to interact with various biological targets, leading to anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific triazole derivative, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triazole ring substituted with a methoxyphenyl group and a thiol functional group, which contributes to its reactivity and biological profile.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of 4H-1,2,4-triazole-3-thiol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Table 1: Inhibitory Effects on Pro-inflammatory Markers

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.84 | TNF-α |

| Other derivatives | Varied | IL-6 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies using the MTT assay demonstrated that this compound exhibits cytotoxic effects primarily against melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231) . The selectivity towards these cancer cells suggests its potential as an anticancer agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| IGR39 (Melanoma) | 10.5 | High |

| MDA-MB-231 (Breast Cancer) | 12.8 | Moderate |

| Panc-1 (Pancreatic Carcinoma) | >50 | Low |

The mechanism underlying the biological activities of this compound involves several pathways:

- Inhibition of Cyclooxygenase Enzymes : Some derivatives have shown selective inhibition of COX enzymes involved in prostaglandin biosynthesis. This inhibition is crucial for reducing inflammation .

- Antioxidant Properties : The compound has demonstrated the ability to reduce oxidative stress markers in cellular models, indicating potential antioxidant effects that contribute to its anti-inflammatory activity .

Case Studies

A recent study synthesized various derivatives of triazole-thiols and evaluated their biological activities. Among these compounds, this compound exhibited promising results in both anti-inflammatory and anticancer assays. The study highlighted its effectiveness in reducing tumor cell viability while also modulating inflammatory responses in vitro .

Q & A

What are the common synthetic routes for 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclization of thiosemicarbazides or thiocarbohydrazides under basic or acidic conditions. For example:

- Hydrazine-carbothioamide intermediates : Reacting substituted hydrazines with isonicotinoyl chloride derivatives forms precursors like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, which cyclize in basic media to yield triazole-thiols .

- Mannich reactions : Aminomethylation of triazole-thiols with formaldehyde and secondary amines produces Mannich bases, enhancing solubility and bioactivity .

- S-Alkylation : Alkylating the thiol group with reagents like phenacyl bromide generates S-substituted derivatives, useful for further functionalization .

- Solvent-free synthesis : Heating thiocarbohydrazide with carbonyl compounds under solvent-free conditions improves reaction efficiency and reduces purification steps .

How can computational methods like QSAR predict the acute toxicity of triazole-3-thiol derivatives?

Level: Advanced

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., lipophilicity, electronic parameters) with toxicity data. For example:

- In silico toxicity prediction : A study on a related triazole derivative (4-(3,4-dimethoxybenzylidene)amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol) used QSAR to predict LD₅₀ values (1190 mg/kg, Class IV toxicity per K.K. Sidorov classification). High cross-validation and correlation coefficients validated the model’s reliability .

- Key parameters : Molecular weight, polar surface area, and hydrogen-bonding capacity are critical for predicting bioavailability and toxicity. Tools like ADME analysis (Absorption, Distribution, Metabolism, Excretion) further refine these predictions .

What analytical techniques are used to characterize triazole-3-thiol derivatives?

Level: Basic

Methodological Answer:

- Spectroscopy :

- Elemental analysis : Validates purity and stoichiometry (C, H, N, S content) .

- X-ray crystallography : Resolves crystal packing and confirms tautomeric forms (e.g., thione vs. thiol) .

- Mass spectrometry (ESI-MS) : Determines molecular ion peaks and fragmentation patterns .

How do structural modifications impact the antiradical activity of triazole-3-thiol derivatives?

Level: Advanced

Methodological Answer:

Antiradical activity is assessed via DPPH scavenging assays. Structural trends include:

- Substituent effects : Introducing electron-donating groups (e.g., 2-hydroxybenzylidene) enhances radical scavenging. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives showed 88.89% inhibition at 1×10⁻³ M, retained even at lower concentrations (53.78% at 1×10⁻⁴ M) .

- Conjugation effects : Schiff base formation (e.g., with 4-methoxybenzylidene) stabilizes radicals via resonance, sustaining activity across concentrations .

- Thiol vs. thione tautomers : Thiol forms exhibit higher activity due to direct hydrogen atom transfer (HAT) mechanisms .

What is the role of Mannich reactions in synthesizing triazole derivatives?

Level: Basic

Methodological Answer:

Mannich reactions introduce aminomethyl groups, enhancing pharmacological potential:

- Reaction setup : Triazole-thiols react with formaldehyde and secondary amines (e.g., morpholine) in alcoholic media to form water-soluble Mannich bases .

- Applications : Derivatives like 4-[(4-aryl)methylidene]amino-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol show improved bioavailability and antimicrobial activity .

How to design coordination complexes using triazole-3-thiol ligands?

Level: Advanced

Methodological Answer:

- Ligand preparation : 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating via N (triazole) and S (thiol) atoms .

- Metal selection : Ni(II), Cu(II), and Zn(II) form stable complexes in alcoholic media. Cu(II) complexes exhibit square-planar geometry, confirmed by UV-Vis (d-d transitions at ~600 nm) .

- Applications : These complexes are explored for catalytic (e.g., oxidation reactions) and antimicrobial activities .

How to resolve contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Experimental variability : Differences in assay conditions (e.g., DPPH concentration, solvent polarity) can alter activity readings. Standardizing protocols (e.g., IC₅₀ measurements) reduces variability .

- Tautomerism : Thiol ↔ thione equilibria affect reactivity. X-ray crystallography or NMR kinetics can identify dominant forms under specific conditions .

- Structural analogs : Subtle substituent changes (e.g., Cl vs. OCH₃) drastically alter bioactivity. Comparative SAR studies clarify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.